2-aminoethylphosphinic acid

Description

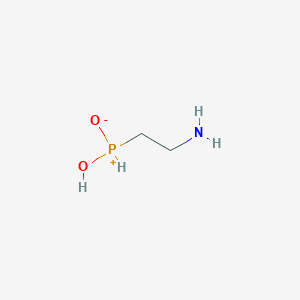

2-Aminoethylphosphonic acid (AEP), also known as ciliatine, is an organophosphorus compound with the molecular formula C₂H₈NO₃P and CAS number 2041-14-7 . It is characterized by a phosphonic acid group (-PO₃H₂) linked to a 2-aminoethyl moiety. AEP is naturally occurring in biological systems, where it is integrated into phosphonolipids and phosphonoglycans, contributing to membrane stability in organisms such as protozoa, mollusks, and bacteria . Its biosynthesis involves three enzymatic transformations starting from phosphoenolpyruvate, highlighting its role as a structural component rather than a metabolic intermediate .

AEP’s stability under physiological conditions and resistance to enzymatic hydrolysis make it distinct from phosphate esters.

Properties

IUPAC Name |

2-aminoethylphosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2P/c3-1-2-6(4)5/h6H,1-3H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAOOHORWCGLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[PH+](O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Reaction on 3-Oxopropylmethylphosphinic Acid Esters

Overview : A landmark method involves the Strecker amino acid synthesis applied to 3-oxopropylmethylphosphinic acid esters. This route is detailed in US Patent 4,264,532.

Procedure :

-

Acetal Formation : Acrolein reacts with diethyl methylphosphonite in ethanol under nitrogen, forming ethyl 3,3-diethoxypropylmethylphosphinate.

-

Deacetalization : Hydrolysis with HCl in acetone yields ethyl 3-oxopropylmethylphosphinate.

-

Strecker Reaction : The ketophosphinate is treated with sodium cyanide, ammonium chloride, and aqueous ammonia at 130°C to form an aminonitrile intermediate.

-

Hydrolysis : Acidic hydrolysis (HCl, reflux) followed by neutralization yields AEPiA.

Key Data :

Phospha-Mannich Reaction with Hypophosphorous Acid

Overview : The phospha-Mannich reaction, utilizing hypophosphorous acid (HPO), formaldehyde, and ethylamine, offers a direct route to AEPiA (RSC Adv., 2020).

Mechanism :

-

Iminium Formation : Ethylamine reacts with formaldehyde to form an iminium ion.

-

Nucleophilic Attack : HPO (acting as HP(OH)) attacks the iminium ion, forming the P–C bond.

-

Acid Workup : The intermediate is hydrolyzed in wet acetic acid to yield AEPiA.

Optimization :

-

Solvent : Wet acetic acid (5–10% HO) prevents HPO oxidation.

-

Amine Basicity : Requires amines with pK >7–8 to avoid reductive N-methylation side reactions.

Comparison to Phosphonic Analogs : Unlike AEP synthesis (using HPO), this method avoids phosphonate by-products due to HPO’s stronger reducing nature.

Hydrolysis of Protected Intermediates

Overview : Protected precursors, such as phthalimido or benzyloxycarbonyl derivatives, are hydrolyzed to AEPiA.

Procedure (Kyushu University) :

-

Mannich-Type Reaction : Triphenyl phosphite, paraformaldehyde, and benzyl carbamate react in acetic acid to form diphenyl N-benzyloxycarbonylaminomethylphosphonate.

-

Deprotection : HBr hydrolysis removes the benzyloxycarbonyl group, yielding aminomethylphosphonic acid derivatives.

-

Reduction : Catalytic hydrogenation or hydrazine treatment reduces phosphonates to phosphinic acids.

Yield : 50–70% after recrystallization.

Challenges :

-

Requires multiple protection/deprotection steps.

-

Sensitive to over-hydrolysis, leading to phosphonic acid impurities.

Comparative Analysis of Methods

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

2-Aminoethylphosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize product formation.

Major Products Formed

Scientific Research Applications

Microbial Utilization

Biodegradation Studies

Research has demonstrated that cold-adapted microorganisms, such as Geomyces pannorum, can utilize 2-AEP as a source of phosphorus and nitrogen. This process occurs independently of phosphate presence in the growth medium, highlighting the compound's potential for bioremediation strategies in phosphorus-depleted environments .

Microbial Growth Medium

In laboratory settings, 2-AEP has been successfully used as a growth medium for marine bacteria like Roseovarius nubinhibens, showcasing its role in supporting microbial life under specific conditions .

Medicinal Chemistry

Scintigraphic Agent

2-AEP has been investigated for its potential use as a soft tumor scintigraphic agent due to its unique structural properties and low gastrointestinal uptake. Biodistribution studies using radiolabeled 99Tcm-2-AEP indicated significant accumulation in organs such as the liver and kidneys, suggesting its utility in tumor imaging .

Antimicrobial Potential

The enzymes involved in the metabolism of 2-AEP are considered targets for designing antimicrobial and antiparasitic inhibitors, particularly against pathogens like Trypanosoma cruzi, which utilizes 2-AEP conjugates for host infection .

Industrial Applications

Catalyst Development

In material science, 2-AEP has been used to functionalize gold nanoparticles, enhancing their calcium affinity for targeted delivery to calcified tissues. This application is particularly relevant in biomedical fields where precise targeting is crucial .

Agricultural Uses

Aminomethylphosphonic acids, including derivatives of 2-AEP, are also utilized in agriculture as pesticides and herbicides. Their effectiveness in water decontamination processes highlights their versatility beyond biological applications .

Case Study: Biodegradation by Geomyces pannorum

In a study involving Geomyces pannorum, researchers explored the degradation pathways of 2-AEP at low temperatures (10 °C). The findings revealed that this psychrophilic fungus could mineralize the compound effectively, leading to significant biomass production while releasing inorganic phosphate into the medium. The enzymatic activities responsible for this process were characterized, providing insights into microbial phosphorus cycling in cold environments .

Case Study: Tumor Imaging with Radiolabeled 2-AEP

A biodistribution study conducted on rats using radiolabeled 99Tcm-2-AEP showed promising results for tumor imaging applications. The compound demonstrated selective accumulation in tumor tissues compared to normal organs, indicating its potential utility in non-invasive diagnostic imaging techniques .

Mechanism of Action

The mechanism of action of 2-aminoethylphosphinic acid involves its interaction with specific molecular targets and pathways. For example, it exhibits calcium affinity, enabling targeted delivery to calcified tissues . Additionally, the compound’s role in phosphonate metabolism involves enzymes like AEP transaminase, which are essential for phosphonate synthesis and degradation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosulfate Analogs: WR-2721 (Amifostine)

Key Compound: S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721)

- Structure : Replaces the phosphonic acid group in AEP with a phosphorothioate (-PO₂SH) group.

- Applications : A synthetic radioprotectant used to mitigate radiation-induced cellular damage. WR-2721 demonstrates superior efficacy in scavenging free radicals compared to AEP, attributed to its thiol group .

Fluorinated Derivatives: Trifluoromethylphosphinic Acids

Key Compounds: (1-Aminoalkyl)(trifluoromethyl)phosphinic acids

- Structure : Fluorine atoms replace hydroxyl/hydrogen groups on the phosphorus center, enhancing lipophilicity and metabolic stability .

- Applications : Investigated as protease inhibitors and antimicrobial agents. The electronegativity of fluorine improves binding affinity to enzymatic targets compared to AEP’s native structure .

- Synthesis : Achieved via asymmetric catalysis, enabling enantioselective production—a contrast to AEP’s biosynthetic pathway .

| Property | 2-Aminoethylphosphonic Acid (AEP) | Trifluoromethylphosphinic Acid Analogs |

|---|---|---|

| Electron-Withdrawing Groups | None | Trifluoromethyl (-CF₃) |

| Lipophilicity (LogP) | Low (~-1.5) | High (~1.2–2.5) |

| Enzymatic Resistance | Moderate | Very High |

Hydroxylated Derivatives: 2-Amino-1-Hydroxyethylphosphinic Acid (OH-AEP)

Key Compound : Synthesized via enzymatic hydroxylation of AEP by Acanthamoeba castellanii .

- Structure : Adds a hydroxyl group to the β-carbon of AEP.

- Bioactivity : Precursor to fosmidomycin, a clinically relevant antimalarial agent. This modification introduces chiral centers, enabling stereospecific interactions absent in AEP .

| Property | 2-Aminoethylphosphonic Acid (AEP) | OH-AEP |

|---|---|---|

| Functional Groups | -PO₃H₂, -NH₂ | -PO₃H₂, -NH₂, -OH |

| Biological Role | Membrane component | Biosynthetic precursor |

| Stereochemistry | Non-chiral | Chiral |

Phosphate Esters: 2-Aminoethyl Dihydrogen Phosphate

Key Compound: 2-Aminoethyl phosphate (CAS 1071-23-4)

- Structure : Replaces the phosphonic acid group with a phosphate ester (-PO₄³⁻).

- Applications : Intermediate in nucleotide synthesis. Unlike AEP, it is hydrolytically unstable, limiting its utility in long-term biological applications .

| Property | 2-Aminoethylphosphonic Acid (AEP) | 2-Aminoethyl Phosphate |

|---|---|---|

| Hydrolytic Stability | High | Low |

| Charge at pH 7 | Zwitterionic | Anionic |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-aminoethylphosphinic acid, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves ω-amino-H-phosphinates as precursors. A notable route (Scheme 1) employs intramolecular cyclization or phosphorylation under controlled conditions, such as using hypophosphorous acid (H₃PO₂) in isopropyl alcohol at 90°C with AIBN as a radical initiator . Key parameters include reaction temperature, stoichiometry of phosphorus-containing reagents, and solvent polarity. Side reactions, such as oxidation to phosphonic acids, must be minimized by inert atmosphere conditions .

Q. How is this compound characterized spectroscopically, and what challenges exist in interpreting its NMR data?

- Methodological Answer : Characterization relies on P NMR to confirm the phosphinic acid moiety (δ ~10–30 ppm, distinct from phosphonic/phosphoric acids). H and C NMR resolve the aminoethyl backbone, but signal splitting due to P–C coupling (e.g., ) complicates interpretation. X-ray crystallography is critical for confirming stereochemistry in derivatives . Challenges include distinguishing between tautomeric forms and detecting trace impurities from synthesis .

Q. What role does this compound play in microbial phosphorus metabolism, and how is this studied experimentally?

- Methodological Answer : As a phosphonate, it serves as a phosphorus source for prokaryotes under phosphate-limiting conditions. Researchers use P radiolabeling to track uptake in bacterial cultures (e.g., Roseovarius nubinhibens) and gene knockout studies to identify phosphonate-specific transporters (e.g., phn operon). Growth assays in minimal media with this compound as the sole P source validate metabolic utilization .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data between this compound and related organophosphate compounds?

- Methodological Answer : Discrepancies often arise from differences in hydrolysis stability (phosphinic acids resist enzymatic cleavage better than phosphates) or stereoelectronic effects. Comparative studies should include:

- Kinetic assays with phosphatases to assess hydrolysis rates.

- Molecular docking to evaluate binding affinity to target enzymes (e.g., alkaline phosphatases).

- Toxicity profiling in cell lines to differentiate mode-of-action from organophosphates .

Q. What computational approaches are employed to predict the reactivity of this compound in complex biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for P–C and P–O bonds to predict stability. Molecular dynamics simulations model interactions with calcium-rich tissues (e.g., hydroxyapatite) for drug delivery applications. AI-powered synthesis tools (e.g., Reaxys/Pistachio models) predict derivative reactivity by mining reaction databases for analogous phosphinic systems .

Q. What experimental strategies optimize regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is controlled via:

- Protecting group strategies : Temporary protection of the amino group (e.g., Boc) during phosphorylation to prevent side reactions.

- Catalytic systems : Use of chiral catalysts (e.g., Ti(OiPr)₄) for asymmetric synthesis of α-aminophosphinic acids.

- Radical-mediated pathways : AIBN-initiated reactions to direct P–C bond formation selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.